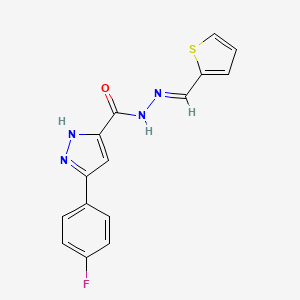
3-(4-Fluorophenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-フルオロフェニル)-N'-(2-チエニルメチレン)-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール誘導体のクラスに属する化学化合物です。この化合物は、フルオロフェニル基、チエニルメチレン基、およびピラゾール環の存在を特徴としています。
準備方法
合成経路と反応条件
3-(4-フルオロフェニル)-N'-(2-チエニルメチレン)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、4-フルオロベンズアルデヒドとチオセミカルバジドの縮合によって対応するチオセミカルバゾンを形成することから始まります。この中間体は、その後、ヒドラジン水和物と環化されて目的のピラゾール誘導体を得ます。反応条件は、多くの場合、エタノールまたは別の適切な溶媒中で還流することが含まれ、酢酸などの触媒を使用して反応を促進します。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を使用する可能性がありますが、より大規模なスケールで行われます。連続フロー反応器と自動化システムを使用すると、合成の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、化合物を高純度で得ます。
化学反応の分析
反応の種類
3-(4-フルオロフェニル)-N'-(2-チエニルメチレン)-1H-ピラゾール-5-カルボヒドラジドは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にフルオロフェニル基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酢酸などの触媒の存在下での過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
形成される主な生成物
酸化: 対応するスルホキシドまたはスルホンが形成されます。
還元: 還元されたピラゾール誘導体が形成されます。
置換: さまざまな官能基を有する置換されたピラゾール誘導体が形成されます。
科学研究の応用
3-(4-フルオロフェニル)-N'-(2-チエニルメチレン)-1H-ピラゾール-5-カルボヒドラジドは、以下を含む幅広い科学研究の応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について調査されています。
医学: 医薬品開発のためのリード化合物など、潜在的な治療用途について検討されています。
産業: 新素材の開発や特殊化学品の合成の前駆体として利用されています。
科学的研究の応用
3-(4-Fluorophenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
3-(4-フルオロフェニル)-N'-(2-チエニルメチレン)-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を調節することによって、その効果を発揮する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、その潜在的な抗癌効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- 5-(4-フルオロフェニル)-4-((2-チエニルメチレン)アミノ)-4H-1,2,4-トリアゾール-3-チオール
- 1-(4-フルオロフェニル)-4-(2-チエニルメチレン)-3,5-ピラゾリジンジオン
独自性
3-(4-フルオロフェニル)-N'-(2-チエニルメチレン)-1H-ピラゾール-5-カルボヒドラジドは、官能基と構造的特徴の特定の組み合わせにより独自です。フルオロフェニル基とチエニルメチレン基の両方の存在は、さまざまな研究用途に貴重な化合物となる独自の化学的および生物学的特性を与えます。さまざまな化学反応を起こす能力と潜在的な生物活性は、類似の化合物とのさらなる区別となります。
類似化合物との比較
Similar Compounds
- 5-(4-Fluorophenyl)-4-((2-thienylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
Uniqueness
3-(4-Fluorophenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of both the fluorophenyl and thienylmethylene groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
特性
分子式 |
C15H11FN4OS |
|---|---|
分子量 |
314.3 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H11FN4OS/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(21)20-17-9-12-2-1-7-22-12/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChIキー |
AMBYHXLEYVBZHA-RQZCQDPDSA-N |
異性体SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
正規SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















